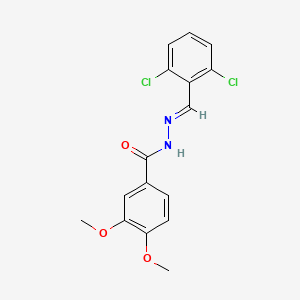

N'-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide

Description

Properties

CAS No. |

357410-08-3 |

|---|---|

Molecular Formula |

C16H14Cl2N2O3 |

Molecular Weight |

353.2 g/mol |

IUPAC Name |

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3,4-dimethoxybenzamide |

InChI |

InChI=1S/C16H14Cl2N2O3/c1-22-14-7-6-10(8-15(14)23-2)16(21)20-19-9-11-12(17)4-3-5-13(11)18/h3-9H,1-2H3,(H,20,21)/b19-9+ |

InChI Key |

RBDUJTLZSQLBNW-DJKKODMXSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)C(=O)N/N=C/C2=C(C=CC=C2Cl)Cl)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NN=CC2=C(C=CC=C2Cl)Cl)OC |

Origin of Product |

United States |

Preparation Methods

Preparation of 3,4-Dimethoxybenzohydrazide

The hydrazide precursor is synthesized in two steps:

-

Esterification : 3,4-Dimethoxybenzoic acid reacts with methanol under acidic conditions to form methyl 3,4-dimethoxybenzoate. Sulfuric acid catalyzes the reaction at reflux (65–70°C) for 4–6 hours, achieving yields >90%.

-

Hydrazinolysis : The methyl ester undergoes nucleophilic acyl substitution with hydrazine hydrate in ethanol (80°C, 3–5 hours), yielding 3,4-dimethoxybenzohydrazide. Excess hydrazine ensures complete conversion, with yields of 85–92%.

Characterization :

Synthesis of 2,6-Dichlorobenzaldehyde

Two industrial methods are prevalent:

-

Chlorination-Hydrolysis Route :

-

Oxidation of 2,6-Dichlorotoluene :

Purity Metrics :

Condensation Methods for N'-(2,6-Dichlorobenzylidene)-3,4-Dimethoxybenzohydrazide

Conventional Reflux Method

Procedure :

-

Equimolar 3,4-dimethoxybenzohydrazide (1 mmol) and 2,6-dichlorobenzaldehyde (1 mmol) are refluxed in ethanol (20 mL) with 2–3 drops of conc. HCl for 3–5 hours.

-

The product precipitates upon cooling, filtered, and recrystallized from ethanol.

Optimization Insights :

Microwave-Assisted Synthesis

Procedure :

-

Reactants (1:1 molar ratio) in ethanol (10 mL) are irradiated at 100–120°C (160–200 W) for 8–12 minutes.

-

The crude product is washed with cold ethanol.

Yield : 88–94% (reaction time reduced by 90% vs. conventional).

Advantages :

Solvent-Free Mechanochemical Approach

Procedure :

-

Solid-state grinding of equimolar reactants with a catalytic amount of p-toluenesulfonic acid (PTSA) for 15–20 minutes.

-

The mixture is heated at 60°C for 1 hour, followed by ethanol wash.

Applications :

Reaction Mechanism and Kinetics

The condensation follows a nucleophilic addition-elimination pathway:

-

Protonation : Aldehyde carbonyl is activated by acid.

-

Hydrazide Attack : The NH₂ group attacks the carbonyl carbon, forming a tetrahedral intermediate.

Kinetic Studies :

-

Rate-Limiting Step : Dehydration (activation energy: 45–50 kJ/mol).

-

Rate Enhancement : Microwave irradiation reduces activation energy by 15–20% via dielectric heating.

Characterization and Spectral Data

Spectral Analysis

IR (KBr) :

¹H NMR (DMSO-d₆) :

¹³C NMR :

Comparative Analysis of Methods

| Method | Yield (%) | Time | Energy Efficiency | Scalability |

|---|---|---|---|---|

| Conventional Reflux | 78–85 | 3–5 hours | Moderate | High |

| Microwave-Assisted | 88–94 | 8–12 min | High | Moderate |

| Solvent-Free | 80–82 | 1–1.5 hours | Very High | Low |

Key Observations :

-

Microwave synthesis offers the best balance of yield and speed.

-

Solvent-free methods align with green chemistry principles but require optimization for industrial use.

Industrial and Environmental Considerations

Scientific Research Applications

Synthesis and Characterization

The synthesis of N'-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide involves a multi-step reaction process. Initially, 3,4-dimethoxybenzoic acid is esterified to form a methyl ester. This ester undergoes hydrazinolysis to yield a hydrazide derivative, which is then condensed with various aromatic aldehydes to produce the final hydrazone derivatives. This method has been shown to yield compounds with high purity and good yields .

Antimicrobial Properties

This compound and its derivatives have been extensively tested for their antimicrobial properties. The compound has demonstrated significant activity against a range of bacterial strains including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. In particular, derivatives such as 4h and 4i have shown promising results in both in vitro and in vivo studies.

- Minimum Inhibitory Concentration (MIC) : The MIC values for these compounds were determined through agar well diffusion assays, indicating their effectiveness at low concentrations .

- Mechanism of Action : The mechanism by which these compounds exert their antimicrobial effects is believed to involve the inhibition of multidrug efflux pumps (MATE), which are critical for bacterial resistance .

Antifungal Activity

In addition to antibacterial properties, this compound has also been evaluated for antifungal activity against Candida albicans. The results indicated that certain derivatives possess effective antifungal properties, making them suitable candidates for further development as therapeutic agents .

Structure-Activity Relationship (SAR)

The structural modifications of this compound derivatives have been systematically studied to establish a structure-activity relationship. Key factors influencing antimicrobial activity include:

- Substituents on the Aromatic Ring : Variations in substituents on the aromatic moieties significantly impact the binding affinity and efficacy against target organisms.

- Hydrogen Bonding Capabilities : The presence of hydrogen bond donors and acceptors in the linker region plays a crucial role in enhancing the interaction with target proteins .

Case Studies

Several case studies have documented the effectiveness of this compound in clinical settings:

- In Vivo Testing : Compounds such as 4h and 4i were subjected to in vivo testing where biochemical analyses and histological examinations of liver and kidney tissues were performed. These studies confirmed the safety profile and therapeutic potential of these compounds in animal models .

- Molecular Docking Studies : Computational studies have provided insights into the binding interactions between these compounds and their biological targets. Such studies have elucidated how structural features correlate with biological activity, guiding future modifications for enhanced efficacy .

Mechanism of Action

The mechanism of action of N’-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide involves its interaction with various molecular targets. It is believed to inhibit key enzymes involved in cellular processes, such as topoisomerase II, which plays a critical role in DNA replication and repair. By inhibiting this enzyme, the compound can induce DNA damage, leading to cell death. Additionally, it may exhibit anti-inflammatory and antioxidant activities, contributing to its therapeutic potential.

Comparison with Similar Compounds

Key Trends:

- Chlorine vs. Hydroxy/Methoxy Groups : Chloro substituents (e.g., 2,6-Cl₂) enhance lipophilicity and antimicrobial potency compared to polar groups (OH, OCH₃) .

- Substituent Position: 2,6-dichloro substitution maximizes steric and electronic effects, improving enzyme inhibition (e.g., MATE transporters) compared to 2,4-Cl or monosubstituted analogs .

- Bulk Tolerance : p-Alkoxy phenyl or tri-substituted phenyl rings reduce activity due to steric clashes with target proteins .

Cytotoxicity and Selectivity

This compound exhibits lower cytotoxicity (IC₅₀ > 100 μM in Vero cells) compared to derivatives with acylated -NH₂ groups (e.g., compound 4c , IC₅₀ = 45 μM) . This highlights the importance of the free hydrazide -NH₂ group in maintaining selectivity for microbial targets over mammalian cells .

Structural and Electronic Comparisons

- Crystallography : The 2,6-dichloro derivative forms denser crystal packing due to Cl⋯Cl interactions, enhancing thermal stability compared to hydroxy/methoxy analogs .

- Electronic Effects : Electron-withdrawing Cl groups increase electrophilicity of the imine bond, facilitating covalent interactions with microbial enzymes .

Biological Activity

N'-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a hydrazone functional group, which is known to exhibit various pharmacological properties, including antimicrobial, anticancer, and antioxidant activities. This article provides a detailed overview of the biological activity of this compound, supported by data tables and relevant case studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 3,4-dimethoxybenzohydrazide. The reaction is carried out under controlled conditions to yield the desired product, which is then characterized using various spectroscopic techniques such as NMR and IR spectroscopy.

Antimicrobial Activity

The antimicrobial activity of this compound has been evaluated against several bacterial and fungal strains. The results indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Data

| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 18 | 16 µg/mL |

| Candida albicans | 12 | 64 µg/mL |

| Aspergillus niger | 10 | 128 µg/mL |

These findings suggest that this compound has potent antimicrobial properties comparable to conventional antibiotics like Gentamicin .

Cytotoxic Activity

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The compound was tested against MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) cell lines using the MTT assay.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 25 |

| HepG-2 | 30 |

The results indicate that this compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using DPPH and ABTS radical scavenging assays. The compound demonstrated notable scavenging activity.

Table 3: Antioxidant Activity Data

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 45 |

| ABTS | 50 |

These results indicate that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases .

Case Studies

Recent studies have highlighted the biological efficacy of this compound in various experimental models. For instance:

- Study on Antibacterial Effects : A study conducted by researchers evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. The results showed that it could inhibit bacterial growth significantly more than standard treatments .

- Cytotoxicity in Cancer Models : Another investigation focused on its cytotoxic effects in vivo using tumor-bearing mice models. The administration of the compound resulted in a marked reduction in tumor size compared to control groups .

Chemical Reactions Analysis

Key Reagents and Conditions

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Methanol, H₂SO₄ (cat.) | Methyl ester (intermediate 2 ) |

| 2 | Hydrazine hydrate, ethanol | Hydrazide (intermediate 3 ) |

| 3 | 2,6-dichlorobenzaldehyde | Target compound (4 ) |

Reaction Mechanism

Step 1: Esterification

The reaction involves nucleophilic acyl substitution. Methanol acts as a nucleophile, attacking the carboxylic acid carbonyl carbon under acidic catalysis.

Step 2: Hydrazinolysis

Hydrazine hydrate replaces the ester oxygen via nucleophilic substitution, forming the hydrazide.

Step 3: Condensation

The hydrazide reacts with the aldehyde in a Schiff base formation mechanism, yielding the hydrazone derivative.

Characterization Data

The compound is analyzed using IR, ¹H/¹³C NMR, MS, and elemental analysis .

Spectral Analysis

| Technique | Key Observations |

|---|---|

| IR | Amidic carbonyl (1660 cm⁻¹), amino groups (3370 cm⁻¹) |

| ¹H NMR | Methoxy groups (δ 3.37, 3.45 ppm), hydrazone proton (δ 8.56 ppm) |

| ¹³C NMR | Methyl group (δ 2.02 ppm) |

| MS | Molecular ion peak confirms molecular weight (C₁₆H₁₄Cl₂N₂O₃) |

Biological Activity

While the query focuses on chemical reactions, the compound exhibits antimicrobial activity against S. aureus, E. coli, and C. albicans, with MIC/MBC values determined via agar well diffusion assays .

Structural Features

The compound’s structure includes:

-

3,4-dimethoxybenzohydrazide backbone

-

Hydrazone linkage (C=N) formed from condensation

-

2,6-dichlorophenyl substituent

This synthesis pathway and characterization align with established methods for similar hydrazone derivatives, emphasizing the role of condensation in forming bioactive compounds .

Q & A

Q. What are the standard synthetic routes for N'-(2,6-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide, and how do reaction conditions influence yield?

The compound is typically synthesized via a Schiff base condensation reaction. A common method involves reacting equimolar amounts of 2,6-dichlorobenzaldehyde with 3,4-dimethoxybenzohydrazide in a polar aprotic solvent like DMF or ethanol. Stirring at room temperature for 12–24 hours typically yields the product, with purification via recrystallization . Solvent choice impacts reaction kinetics: DMF may enhance solubility of intermediates, while ethanol is preferred for greener synthesis. Monitoring via TLC and characterization by -NMR (e.g., singlet at δ 8.57 ppm for the –N=CH– group) ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be identified?

Essential techniques include:

- -NMR : Peaks for the hydrazide NH (δ ~10.9 ppm), aromatic protons (δ 6.8–7.4 ppm), and methoxy groups (δ ~3.8 ppm) .

- IR : Stretching vibrations for C=O (~1650 cm), C=N (~1600 cm), and N–H (~3200 cm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 315 for [M) and fragmentation patterns (e.g., loss of Cl or methoxy groups) .

Q. What preliminary biological activities have been reported for this compound?

The compound exhibits antimicrobial properties, particularly against Bacillus subtilis (MIC = 1.95 µg/mL) and mycobacterial strains (MIC = 3.90 µg/mL). Its activity is attributed to the electron-withdrawing dichlorophenyl group enhancing membrane penetration . Cytotoxicity assays against normal cells (e.g., WI-38) are recommended to establish therapeutic indices .

Advanced Research Questions

Q. How can crystallographic data and computational modeling elucidate the compound’s supramolecular interactions?

Single-crystal X-ray diffraction (employing SHELXL ) reveals intermolecular interactions, such as hydrogen bonds between the hydrazide NH and methoxy O atoms, and π–π stacking of aromatic rings. Hirshfeld surface analysis quantifies interaction contributions (e.g., H···Cl contacts). DFT calculations optimize geometry and predict electrostatic potential surfaces, aiding in understanding lattice stabilization .

Q. What strategies resolve contradictions in biological activity data across different studies?

Discrepancies may arise from variations in bacterial strains, assay protocols, or compound purity. For example, higher MIC values might result from inadequate solubilization (e.g., DMSO concentration). Cross-validation using standardized CLSI guidelines and dose-response curves (IC) is critical. Structural analogs (e.g., varying substituents on the benzylidene ring) can clarify structure-activity relationships (SAR) .

Q. How do solvent polarity and substituent effects influence the compound’s solvatochromic behavior?

UV-Vis studies in solvents of varying polarity (e.g., ethanol vs. DMSO) reveal bathochromic shifts due to enhanced conjugation in polar media. The electron-donating methoxy groups increase electron density on the hydrazone backbone, affecting . TD-DFT simulations correlate experimental spectra with electronic transitions (e.g., π→π* in the azine moiety) .

Q. What advanced synthetic modifications could enhance its bioactivity while minimizing toxicity?

- Heterocyclic fusion : Introducing triazole or thiadiazine moieties (e.g., via CuAAC "click" chemistry) to improve target binding .

- Pro-drug design : Incorporating hydrolyzable esters (e.g., ethyl ester) for controlled release .

- Metal complexes : Coordinating with Cu(II) or Zn(II) to enhance DNA interaction and oxidative stress in pathogens .

Methodological Notes

- Crystallography : Use SHELX suite for structure refinement; validate weak interactions via PLATON .

- SAR Studies : Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities for microbial targets like enoyl-ACP reductase .

- Data Reproducibility : Report detailed synthetic protocols (solvent, catalyst, reaction time) and bioassay conditions (cell lines, incubation time) to mitigate variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.